molecular formula C6H5ClN4 B1278716 6-Chloroimidazo[1,2-b]pyridazin-3-amine CAS No. 166176-45-0

6-Chloroimidazo[1,2-b]pyridazin-3-amine

Katalognummer: B1278716
CAS-Nummer: 166176-45-0
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: KZOZHHLJWBETLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound with the molecular formula C6H5ClN4. It is characterized by the presence of a chloro group at the 6th position and an amine group at the 3rd position on the imidazo[1,2-b]pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with formamide, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloroimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity
6-Chloroimidazo[1,2-b]pyridazin-3-amine serves as an important intermediate in the synthesis of novel anticancer drugs. Notably, it is a precursor for BMS-986260, a compound currently under investigation for its efficacy against various cancer types. The compound's structure allows for modifications that enhance its potency and selectivity against cancer cells, making it a valuable scaffold in drug design .

1.2 Kinase Inhibition
Research indicates that derivatives of this compound exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown promising results against TAK1 kinase, which is implicated in inflammatory responses and cancer cell survival. Structure-activity relationship studies have identified modifications that improve binding affinity and selectivity for the target kinase, leading to enhanced therapeutic potential .

1.3 Antimalarial Properties
Recent studies have highlighted the potential of imidazopyridazine derivatives as antimalarial agents. High-throughput screening has identified compounds with significant activity against Plasmodium falciparum, the causative agent of malaria. The structural features of this compound facilitate the development of analogs with improved solubility and bioavailability, crucial for effective treatment .

Case Studies

3.1 Clinical Development
In clinical trials, derivatives of this compound have been tested for their anticancer properties, showing varying degrees of success in inhibiting tumor growth in preclinical models. For example, compounds exhibiting high selectivity for certain kinases have demonstrated reduced side effects compared to traditional chemotherapeutics, suggesting a promising avenue for further development .

3.2 Structure-Activity Relationship Studies
Extensive SAR studies have been conducted to explore the effects of different substituents on the imidazopyridazine core. These investigations have revealed that specific modifications can significantly enhance biological activity while maintaining favorable pharmacokinetic properties. For instance, introducing bulky groups at the C6 position has been linked to improved kinase inhibition profiles .

Wirkmechanismus

The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

  • 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
  • Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate
  • 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
  • Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Comparison: 6-Chloroimidazo[1,2-b]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity towards biological targets, making it a valuable scaffold in drug discovery .

Biologische Aktivität

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C₆H₅ClN₄
  • Molecular Weight : 168.58 g/mol
  • Structure : Contains both imidazo and pyridazine rings, which are common in bioactive compounds.

The specific substitution pattern of the chloro and amine groups enhances its interactions with biological targets, making it a candidate for drug development.

This compound exhibits biological activity primarily through its interactions with various molecular targets. These interactions often involve:

  • Binding to Kinases : The compound has shown potential as an inhibitor of vascular endothelial growth factor receptors (VEGFRs), crucial in angiogenesis and tumor growth regulation.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Hydrophobic Interactions : The imidazo ring participates in hydrophobic interactions with target proteins, enhancing binding affinity.

Biological Activity

Research has highlighted several key areas where this compound demonstrates significant biological activity:

  • Anticancer Properties : Studies indicate that it may inhibit tumor growth by blocking pathways essential for cancer cell proliferation. This suggests potential applications in oncology.
  • Anticonvulsant Activity : Compounds structurally similar to this compound have been explored for anticonvulsant effects, although specific studies on this compound are still limited.

Comparative Analysis with Related Compounds

The following table summarizes the similarity indices of structurally related compounds, which may provide insights into their potential biological activities:

Compound NameSimilarity Index
6-Chloro-3-methylimidazo[1,2-b]pyridazine0.92
6-Chloro-2-methylimidazo[1,2-b]pyridazine0.90
6-Chloroimidazo[1,2-b]pyridazine hydrochloride0.88
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate0.86
3,6-Dichloroimidazo[1,2-b]pyridazine0.86

These compounds share structural features that may influence their pharmacological profiles and therapeutic applications.

Case Studies and Research Findings

Recent studies have investigated the biological activity of related compounds and provided insights into the potential applications of this compound:

  • Inhibitory Effects on VEGFRs : Research indicates that the compound can effectively inhibit VEGFR signaling pathways, which are critical in cancer progression. This positions it as a candidate for further development as an anticancer agent .
  • Antimalarial Activity : Structural modifications around similar imidazopyridazine scaffolds have demonstrated antiplasmodial activity. Although specific data on this compound is limited, its structural relatives show promise against malaria parasites .
  • Synthetic Pathways : The synthesis of this compound involves cyclization reactions that yield high-purity products suitable for biological evaluation. Various synthetic methods have been explored to optimize yield and efficiency in producing this compound for research purposes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloroimidazo[1,2-b]pyridazin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is commonly synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration or halogenation steps. Optimization of solvents (e.g., 1,2-dimethoxyethane) and reaction temperatures is critical to minimize side products and improve yields . Alternative routes involve palladium-catalyzed cross-coupling reactions, where base selection (e.g., KOAc) and solvent choice (e.g., pentan-1-ol vs. DMA) significantly affect chemoselectivity and turnover frequency .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks such as δ 8.43 (s, 1H) for the imidazo[1,2-b]pyridazine core . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity (e.g., C 64.28%, H 3.45% for C₁₅H₉ClN₄) . Thin-layer chromatography (TLC) and HPLC monitor reaction progress and intermediate isolation .

Q. How does the chlorination position (C6) affect the compound’s reactivity in subsequent functionalization?

  • Methodology : The C6 chlorine atom acts as a directing group, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura) at the C3 position. However, under palladium-catalyzed arylation, the C–Cl bond remains intact due to its poor oxidative addition to Pd(0), favoring C–H activation instead . This selectivity is critical for designing multi-step syntheses of derivatives like 3-(4-fluorophenyl)imidazo[1,2-b]pyridazine .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during Minisci C–H alkylation of this compound?

  • Methodology : Recent corrections highlight that alkyl radical addition occurs preferentially at the C8 position rather than previously reported sites. Crystal structure analysis and comparative NMR studies (e.g., δ 8.32 ppm for C8-substituted derivatives) are essential to validate regiochemical outcomes. Solvent polarity and oxidant choice (e.g., O₂) further modulate radical stability and selectivity .

Q. How can catalytic systems be optimized for direct C–H arylation of this compound under environmentally benign conditions?

  • Methodology : Pd(OAc)₂ (0.1 mol%) with KOAc in pentan-1-ol achieves high turnover frequency while reducing toxic solvent use. Electron-poor aryl bromides (e.g., 4-bromonitrobenzene) yield coupling products in >80% efficiency. For aryl chlorides, DMA solvent is required to enhance oxidative addition kinetics . Computational modeling of Pd-ligand interactions may further refine catalyst design .

Q. What challenges arise in synthesizing 2,3-diarylimidazo[1,2-b]pyridazine derivatives, and how are they resolved?

  • Methodology : Direct C2 arylation often fails due to steric hindrance, necessitating a two-step approach: bromination at C2 followed by Suzuki coupling. For example, 2-bromo-3-(4-fluorophenyl)imidazo[1,2-b]pyridazine reacts with phenylboronic acid under microwave irradiation to afford diarylated products in 86–89% yield . Kinetic studies reveal that electron-donating substituents slow oxidative addition, necessitating harsher conditions .

Q. How do structural modifications (e.g., sulfonyl or nitro groups) impact the compound’s biological activity and physicochemical properties?

  • Methodology : Nitration at C3 enhances electrophilicity, enabling nucleophilic substitution (e.g., with sodium benzenesulfinate) to yield sulfonamide derivatives. Such modifications improve solubility and bioavailability, as evidenced by LC-MS purity (>93%) and logP calculations . In antiplasmodial studies, 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid derivatives show IC₅₀ values <1 µM, linked to enhanced target binding .

Q. Data Validation and Reproducibility

Q. How can researchers reconcile discrepancies in reported yields for palladium-catalyzed reactions involving this compound?

  • Methodology : Batch-to-batch variability often stems from trace moisture or oxygen in solvents. Rigorous drying of reagents (e.g., molecular sieves for DMA) and inert atmosphere protocols (N₂/Ar) improve reproducibility. Independent validation via ¹H NMR yield calculations (e.g., using 1,3,5-trimethoxybenzene as an internal standard) is recommended .

Q. What best practices ensure accurate structural assignment of novel derivatives?

  • Methodology : Multi-technique validation is critical: X-ray crystallography resolves ambiguous regiochemistry (e.g., C8 vs. C2 substitution), while 2D NMR (COSY, HSQC) confirms connectivity. For example, NOESY correlations distinguish between C3 and C8 substitution patterns in Minisci products .

Q. Tables of Key Data

Table 1. Representative Synthetic Yields Under Varied Conditions

Reaction TypeConditionsYield (%)Reference
Pd-catalyzed arylationPd(OAc)₂, KOAc, pentan-1-ol82
NitrationHNO₃, H₂SO₄, 0°C75
Suzuki coupling (diarylation)Pd(PPh₃)₄, microwave, DMF89

Table 2. Key Spectroscopic Data for Structural Confirmation

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
This compound8.43 (s, 1H), 7.46 (d, J=9.5 Hz, 1H)147.02 (C3), 119.66 (C6)
3-(4-Fluorophenyl) derivative8.32 (d, J=8.8 Hz, 2H)131.28 (C-Ar), 167.80 (COOH)

Eigenschaften

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOZHHLJWBETLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443655
Record name 6-Chloroimidazo[1,2-b]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166176-45-0
Record name 6-Chloroimidazo[1,2-b]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 2
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 3
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 4
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 5
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 6
6-Chloroimidazo[1,2-b]pyridazin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.